Cas no 2034269-05-9 (3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide)
![3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034269-05-9x500.png)
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
- 3-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- AKOS025324467
- 2034269-05-9
- 3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
- F6515-2038
-
- Inchi: 1S/C16H13ClN2O3S/c17-13-5-1-6-14(10-13)23(20,21)19-11-12-4-2-8-18-16(12)15-7-3-9-22-15/h1-10,19H,11H2
- InChI Key: FAAOVCNIZCOACQ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)S(NCC1=CC=CN=C1C1=CC=CO1)(=O)=O
Computed Properties
- Exact Mass: 348.0335411g/mol
- Monoisotopic Mass: 348.0335411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 2.7
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-2038-3mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-4mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-5mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-20mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-40mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-10mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-20μmol |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-15mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-30mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6515-2038-100mg |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide |
2034269-05-9 | 100mg |
$248.0 | 2023-09-08 |
3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
Comprehensive Overview of 3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS No. 2034269-05-9)
The compound 3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS No. 2034269-05-9) is a sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including a furan ring and a pyridine moiety, this molecule exhibits potential applications in targeting various biological pathways. Researchers are particularly interested in its role as a modulator of enzyme activity, given the sulfonamide group's known affinity for binding to active sites.
In recent years, the demand for novel small-molecule inhibitors and therapeutic agents has surged, driven by advancements in precision medicine. The structural complexity of 3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide makes it a promising candidate for further exploration. Its chlorobenzene and heterocyclic components contribute to its lipophilicity and binding efficiency, which are critical factors in drug design. This aligns with current trends in AI-driven drug discovery, where computational models prioritize molecules with optimal pharmacokinetic properties.
One of the most frequently searched questions in the scientific community is: "What are the potential applications of sulfonamide derivatives in modern therapeutics?" This compound, with its furan-pyridine hybrid structure, offers a compelling case study. Sulfonamides are renowned for their antibacterial properties, but recent studies highlight their versatility in treating conditions like inflammation and cancer. The presence of the chloro substituent further enhances its reactivity, making it a valuable scaffold for structure-activity relationship (SAR) studies.
From an industrial perspective, the synthesis of 3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are often optimized using green chemistry principles, reflecting the growing emphasis on sustainable synthesis in pharmaceutical manufacturing. The compound's CAS No. 2034269-05-9 serves as a unique identifier in regulatory and patent databases, ensuring traceability in research and development.
Another hot topic in the field is the integration of machine learning for predicting compound bioactivity. Researchers are leveraging datasets containing sulfonamide derivatives like this one to train algorithms for virtual screening. The furan-2-yl and pyridin-3-yl motifs are particularly noteworthy, as they are frequently associated with high binding affinity in molecular docking simulations. This underscores the compound's relevance in computational chemistry and drug repurposing efforts.
In conclusion, 3-chloro-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide represents a fascinating intersection of traditional medicinal chemistry and cutting-edge technologies. Its structural attributes and potential applications make it a subject of ongoing research, particularly in the context of targeted therapy and personalized medicine. As the scientific community continues to explore its properties, this compound is poised to contribute significantly to the next generation of therapeutic innovations.
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